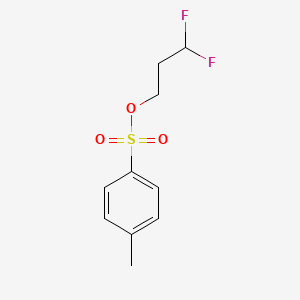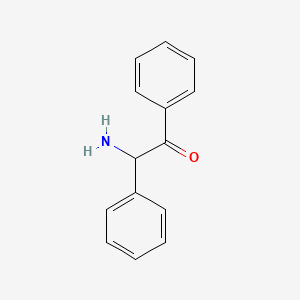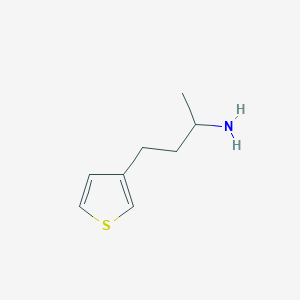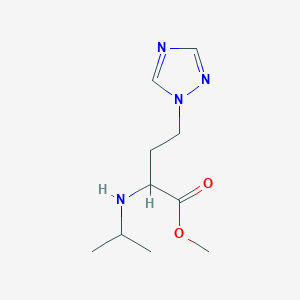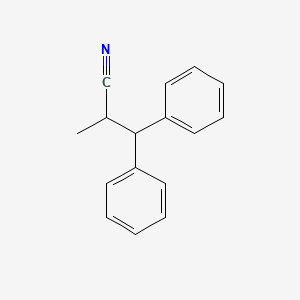
2-Methyl-3,3-diphenylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,3-diphenylpropanenitrile is an organic compound with the molecular formula C16H15N It is characterized by a nitrile group (-C≡N) attached to a propanenitrile backbone with two phenyl groups and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,3-diphenylpropanenitrile typically involves the Friedel-Crafts alkylation reaction. This process starts with the reaction of benzene with 2-methylpropanenitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of toluene as a solvent has been reported to improve the efficiency of the reaction by facilitating the dissolution of reactants and products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3,3-diphenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of iron (Fe) catalyst.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl groups.
Applications De Recherche Scientifique
2-Methyl-3,3-diphenylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Methyl-3,3-diphenylpropanenitrile involves its interaction with molecular targets through its nitrile and phenyl groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the phenyl groups can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity with various biological targets .
Comparaison Avec Des Composés Similaires
3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile: This compound has a hydroxyl group in place of one of the hydrogen atoms on the propanenitrile backbone, which can significantly alter its chemical properties and reactivity.
2-Methyl-3,3-diphenylpropylamine: This compound has an amine group instead of the nitrile group, leading to different reactivity and applications.
Uniqueness: 2-Methyl-3,3-diphenylpropanenitrile is unique due to its specific combination of a nitrile group with two phenyl groups and a methyl group. This structure provides a balance of hydrophobic and polar characteristics, making it versatile for various chemical reactions and applications.
Propriétés
Numéro CAS |
92962-30-6 |
|---|---|
Formule moléculaire |
C16H15N |
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
2-methyl-3,3-diphenylpropanenitrile |
InChI |
InChI=1S/C16H15N/c1-13(12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,1H3 |
Clé InChI |
NLLSEVOPCBGTKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


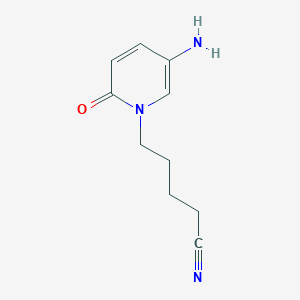

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione](/img/structure/B13542212.png)
![Ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13542220.png)
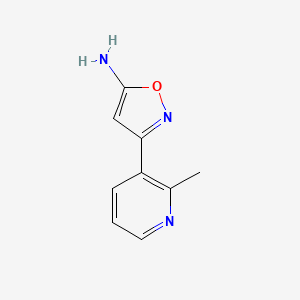
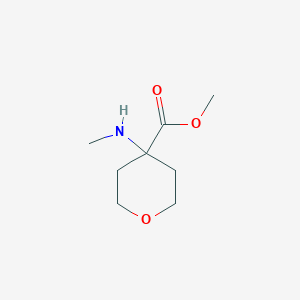


![(2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13542260.png)
![tert-Butyl ((3aS,6aR)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13542262.png)
